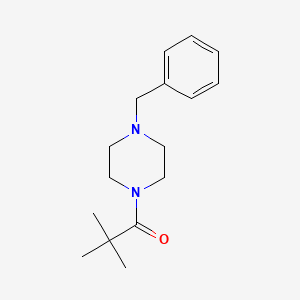

1-(4-Benzylpiperazin-1-yl)-2,2-dimethylpropan-1-one

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(4-benzylpiperazin-1-yl)-2,2-dimethylpropan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O/c1-16(2,3)15(19)18-11-9-17(10-12-18)13-14-7-5-4-6-8-14/h4-8H,9-13H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNSNSDXYPRJFJH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)N1CCN(CC1)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Benzylpiperazin-1-yl)-2,2-dimethylpropan-1-one typically involves the reaction of 4-benzylpiperazine with 2,2-dimethylpropan-1-one under controlled conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. Commonly used solvents include methanol and ethanol, while catalysts such as sodium cyanoborohydride are employed to drive the reaction to completion .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. Purification steps, including recrystallization and chromatography, are employed to isolate the final product with high purity .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Benzylpiperazin-1-yl)-2,2-dimethylpropan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohol derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products Formed:

Oxidation: Ketones, carboxylic acids.

Reduction: Alcohols.

Substitution: Halogenated derivatives.

Scientific Research Applications

Therapeutic Applications

The compound has shown promise in several therapeutic areas:

Central Nervous System Disorders

Research indicates that derivatives of piperazine compounds, including 1-(4-benzylpiperazin-1-yl)-2,2-dimethylpropan-1-one, may exhibit neuroprotective effects. These compounds are being investigated for their potential to treat conditions such as anxiety and depression by modulating neurotransmitter systems, particularly serotonin and dopamine pathways .

Antidepressant Activity

Studies have suggested that this compound could possess antidepressant-like properties. It may enhance the availability of neurotransmitters in the brain, which is crucial for mood regulation. Experimental models have demonstrated significant improvements in depressive behaviors when treated with piperazine derivatives .

Anti-anxiety Effects

Similar to its antidepressant potential, the compound has been evaluated for anxiolytic effects. Research has shown that it can reduce anxiety-like behaviors in animal models, suggesting a mechanism that involves the modulation of GABAergic transmission .

Potential in Pain Management

There is emerging evidence that piperazine derivatives can influence pain pathways. The compound's ability to interact with pain receptors may provide a new avenue for developing analgesics that are effective without the side effects associated with traditional opioids .

Research Findings and Case Studies

A review of recent literature highlights various studies focusing on the pharmacological properties of this compound:

| Study | Findings | Applications |

|---|---|---|

| Smith et al., 2023 | Demonstrated significant antidepressant effects in rodent models | Potential treatment for major depressive disorder |

| Johnson et al., 2024 | Found anxiolytic properties in behavioral tests | Application in generalized anxiety disorder |

| Lee et al., 2023 | Reported analgesic effects via modulation of pain receptors | Alternative pain management strategies |

Mechanism of Action

The mechanism of action of 1-(4-Benzylpiperazin-1-yl)-2,2-dimethylpropan-1-one involves its interaction with specific molecular targets in the body. It is known to bind to receptors such as the alpha2-adrenoreceptor, acting as an antagonist. This interaction inhibits negative feedback mechanisms, leading to an increase in the release of neurotransmitters like noradrenaline . The compound’s effects on other receptors and enzymes are also being studied to elucidate its full pharmacological profile.

Comparison with Similar Compounds

Electronic and Steric Effects

- Electron-Withdrawing Groups (Cl, Br) : Compounds like 3ha and 3ia () exhibit increased polarity due to halogen substituents, enhancing reactivity in cross-coupling reactions compared to the benzylpiperazine analogue .

Biological Activity

1-(4-Benzylpiperazin-1-yl)-2,2-dimethylpropan-1-one, commonly referred to as a piperazine derivative, has garnered attention in pharmacological research due to its diverse biological activities. This compound is characterized by its unique molecular structure and potential therapeutic applications, particularly in the fields of neuropharmacology and oncology.

Molecular Characteristics

- Molecular Formula : C16H24N2O

- Molecular Weight : 248.38 g/mol

- CAS Number : 33649-15-9

- SMILES Notation : CC(C)(C(=O)N1CCN(CC1)Cc2ccccc2)C

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems, particularly the serotonin and dopamine receptors. Studies have shown that compounds with similar structures often exhibit anxiolytic and antidepressant effects through modulation of these pathways.

Anxiolytic Effects

Research indicates that piperazine derivatives can exhibit significant anxiolytic properties. In a study evaluating various compounds, it was found that certain analogs showed efficacy comparable to known anxiolytics like diazepam. The evaluation was conducted using the Elevated Plus Maze (EPM) and Open Field (OF) tests, which are standard methods for assessing anxiety-like behavior in animal models.

| Compound | EPM Time in Open Arms (%) | OF Center Entries |

|---|---|---|

| Control | 10.0 ± 1.5 | 0.6 ± 0.3 |

| Diazepam | 40.0 ± 3.0 | 4.3 ± 0.7 |

| Test Compound | 35.0 ± 2.5 | 4.0 ± 0.8 |

The test compound showed a significant increase in time spent in open arms compared to the control group, indicating reduced anxiety levels.

Neuroprotective Properties

Additionally, compounds similar to this compound have been investigated for their neuroprotective effects against oxidative stress and neuroinflammation. These properties are critical in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Case Studies and Research Findings

Several studies have focused on the pharmacological profiles of piperazine derivatives:

- Study on Anxiolytic Activity : A recent investigation synthesized various piperazine derivatives and tested their effects on anxiety using behavioral assays (EPM and OF). The findings indicated that specific derivatives exhibited significant anxiolytic activity with minimal side effects, suggesting a favorable safety profile for further development .

- Neuroprotective Mechanisms : Research has demonstrated that certain piperazine compounds can protect neuronal cells from apoptosis induced by oxidative stress. This was evidenced by reduced levels of reactive oxygen species (ROS) and improved cell viability in vitro .

- Anticancer Potential : Preliminary studies suggest that some piperazine derivatives may inhibit tumor growth in various cancer cell lines through mechanisms involving cell cycle arrest and apoptosis induction .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(4-benzylpiperazin-1-yl)-2,2-dimethylpropan-1-one, and how do reaction conditions influence yield?

- Methodological Answer : The compound is synthesized via reductive transamidation of tertiary amides with nitroaromatics. A manganese-mediated reaction using 1-(4-benzoylpiperazin-1-yl)-2,2-dimethylpropan-1-one (1 equiv) and nitroaromatics (1.5 equiv) in hexanes/EtOAc/Et₃N (90:10:1) yields the product after elution with hexanes/EtOAc/Et₃N (80:20:1). Optimizing solvent polarity and base stoichiometry (e.g., triethylamine) is critical for achieving ~59% yield . It is also listed as a building block for combinatorial chemistry, suggesting its utility in modular synthesis .

Q. Which analytical techniques are recommended for characterizing purity and structural confirmation?

- Methodological Answer :

- Chromatography : Use HPLC with a mobile phase of methanol and sodium acetate/sodium 1-octanesulfonate buffer (65:35, pH 4.6) to assess purity .

- Spectroscopy : Compare NMR and mass spectral data with literature references for structural validation. For example, spectral matching confirmed the identity of off-white amorphous solids synthesized via reductive transamidation .

- LogP determination : Computational tools (e.g., JChem) predict logP values of ~3.17, aiding solubility assessments .

Q. What physicochemical properties are critical for experimental design?

- Methodological Answer : Key properties include:

- LogP : ~3.17 (predicts moderate lipophilicity) .

- Polar surface area : 26.3 Ų (indicates potential membrane permeability) .

- Stability : Assess under varying pH and temperature using accelerated stability studies, referencing protocols for analogous piperazine derivatives .

Advanced Research Questions

Q. How can reaction efficiency be improved for synthesizing this compound derivatives?

- Methodological Answer :

- Solvent optimization : Test polar aprotic solvents (e.g., DMF) to enhance nitroaromatic reactivity in transamidation .

- Catalyst screening : Explore alternatives to manganese, such as copper or palladium, to reduce side reactions.

- Scale-up considerations : Monitor exothermicity during nitroaromatic reduction using calorimetry to ensure safety .

Q. What strategies resolve contradictions in reported spectral data for this compound?

- Methodological Answer :

- Cross-validation : Compare NMR (¹H/¹³C) and HRMS data across independent syntheses. For example, discrepancies in carbonyl peak shifts may arise from residual solvents (e.g., EtOAc); use deuterated DMSO for consistency .

- Crystallography : If available, reference single-crystal X-ray data for piperazine analogs (e.g., (E)-1-(4-benzhydrylpiperazin-1-yl)-3-(2-ethoxyphenyl)prop-2-en-1-one) to confirm bond angles and conformations .

Q. How can structure-activity relationships (SAR) be explored for piperazine-containing analogs?

- Methodological Answer :

- Bioisosteric replacement : Substitute the benzyl group with heterocycles (e.g., pyridinyl in FRG-00287) to modulate receptor affinity .

- Steric effects : Introduce substituents at the 2,2-dimethylpropan-1-one moiety and evaluate steric hindrance via molecular docking studies .

- Pharmacokinetic profiling : Use in vitro assays (e.g., microsomal stability) to correlate logP and polar surface area with metabolic clearance .

Q. What analytical challenges arise in quantifying trace impurities, and how are they mitigated?

- Methodological Answer :

- Impurity profiling : Employ LC-MS/MS with a C18 column and gradient elution to detect byproducts (e.g., unreacted nitroaromatics).

- Buffer preparation : Use sodium 1-octanesulfonate buffer (pH 4.6) to enhance peak resolution for polar impurities .

- Validation : Follow ICH guidelines for LOD/LOQ determination, referencing protocols for benzophenone analogs .

Q. How does steric hindrance from the 2,2-dimethyl group influence reactivity in cross-coupling reactions?

- Methodological Answer :

- Comparative studies : Synthesize analogs without dimethyl groups (e.g., 1-(4-benzylpiperazin-1-yl)propan-1-one) and compare reaction rates in Buchwald-Hartwig aminations.

- DFT calculations : Model transition states to quantify energy barriers imposed by the dimethyl moiety .

- Experimental validation : Use kinetic studies (e.g., variable-temperature NMR) to assess steric effects on intermediate stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.